molecular formula C17H19B B1269899 4-Bromo-4'-pentylbiphenyl CAS No. 63619-59-0

4-Bromo-4'-pentylbiphenyl

Cat. No. B1269899
CAS RN: 63619-59-0
M. Wt: 303.2 g/mol
InChI Key: VXJTWTJULLKDPY-UHFFFAOYSA-N
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Description

4-Bromo-4'-pentylbiphenyl is a brominated biphenyl compound with potential applications in organic electronics and materials science due to its structural properties. Its synthesis and characterization are crucial for understanding its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated biphenyl compounds often involves direct bromination or catalytic coupling reactions. A practical synthesis approach for bromobiphenyls can involve cross-coupling reactions, such as those described by Qiu et al. (2009), demonstrating a pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from bromoanilines (Qiu, Gu, Zhang, & Xu, 2009). Although this study focuses on a different bromobiphenyl derivative, the methodologies are relevant for synthesizing 4-Bromo-4'-pentylbiphenyl by adapting the substituents and conditions accordingly.

Molecular Structure Analysis

The molecular structure of bromobiphenyls, including 4-Bromo-4'-pentylbiphenyl, is characterized by the presence of a bromine atom that significantly influences its electronic properties. Halogen...halogen interactions, such as those studied by Tothadi, Joseph, and Desiraju (2013), play a critical role in the crystal packing and stability of such compounds (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Brominated biphenyls participate in various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for creating complex organic molecules. The functionalization of saturated C-H bonds with metalloporphyrin catalysts, as reviewed by Che et al. (2011), highlights the potential for selective modifications of biphenyl compounds (Che, Lo, Zhou, & Huang, 2011).

Scientific Research Applications

Liquid Crystal Research

4-Cyano-4'-pentylbiphenyl (5CB), a compound closely related to 4-Bromo-4'-pentylbiphenyl, is extensively studied in the field of liquid crystals. Research includes examining field-induced phase transitions in 5CB, using simulations and various analytical techniques. This research is essential for understanding liquid crystal behavior in response to electric fields, which is crucial for liquid crystal display technologies (Marr & Gezelter, 2014).

Crystallography and Conformational Analysis

X-ray crystallographic studies of compounds similar to 4-Bromo-4'-pentylbiphenyl, such as its derivatives, provide insights into molecular conformation. These studies help in understanding the molecular interactions and structural dynamics, which are valuable in material science and organic synthesis (Grossel et al., 1993).

Phase Transformations and Dynamics

Investigations into the polymorphism of 5CB, a similar compound to 4-Bromo-4'-pentylbiphenyl, using techniques like differential scanning calorimetry (DSC) and X-ray diffraction, are crucial for understanding the phase transformations and dynamics of liquid crystals. This research aids in the development of advanced materials based on liquid crystal technology (Mansaré et al., 2002).

Biosensors Development

4-Cyano-4'-pentylbiphenyl-based biosensors are being developed for various applications, including protein detection and glucose monitoring. These biosensors utilize the unique properties of liquid crystals, such as their sensitivity to environmental changes, to detect biological molecules, showcasing the potential of 4-Bromo-4'-pentylbiphenyl derivatives in medical and environmental sensing technologies (Khan & Park, 2012); (Kim et al., 2013).

Organic Synthesis

Research on the synthesis of bromo-substituted cyclopentenones, which are structurally related to 4-Bromo-4'-pentylbiphenyl, contributes to the field of organic synthesis. These substances are important synthons for creating a variety of useful compounds, underscoring the relevance of bromo-biphenyl derivatives in synthetic chemistry (Shirinian et al., 2012).

Safety And Hazards

While specific safety data for 4-Bromo-4’-pentylbiphenyl is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-bromo-4-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJTWTJULLKDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347185
Record name 4-Bromo-4'-pentylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-pentylbiphenyl

CAS RN

63619-59-0
Record name 4-Bromo-4'-pentylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ST Wu, QH Wang, MD Kempe… - Journal of applied physics, 2002 - pubs.aip.org
… The 4 -bromo-4-pentylbiphenyl was separated from its isomers using hexane on a silica gel column followed by recrystallization several times from hexane. Finally, the bromine atom …
Number of citations: 51 pubs.aip.org
ZN Kayani, RA Lewis, S Naseem - Journal of Molecular Liquids, 2012 - Elsevier
… 1, 2-dimethoxyethene (150 ml) and sodium carbonate (2 M, 150 ml) were added to diflouroboronic acid (4.79 g, 30.33 mmol, 158 g/mol) and 4-bromo-4′′pentylbiphenyl (7.07 g, …
Number of citations: 9 www.sciencedirect.com
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2011 - Elsevier
… 4-Cyano-4′-pentylbiphenyl, which is a typical liquid crystal material, was prepared in good yield from the reactions of 4-bromo-4′-pentylbiphenyl with n-butyllithium at −70 C, and …
Number of citations: 54 www.sciencedirect.com
N Aziz, SM Kelly, W Duffy, M Goulding - Liquid Crystals, 2008 - Taylor & Francis
… boronic acid (2) using a standard procedure Citation40 and then reacted in a Suzuki aryl–aryl coupling reaction with 1‐bromo‐4‐fluorobenzene (3) to form 4‐bromo‐4′‐pentylbiphenyl …
Number of citations: 31 www.tandfonline.com
K Uchida, H Togo - Tetrahedron, 2019 - Elsevier
… When o-bromobiphenyl 1u, 4-bromo-4′-pentylbiphenyl 1v, 1-bromonaphthalene 1w, 2-bromonaphthalene 1x, and 2-bromopyridine 1y were also treated with n-BuLi (1st step), …
Number of citations: 11 www.sciencedirect.com
KP Sokolowsky, HE Bailey, MD Fayer - The Journal of Chemical …, 2014 - pubs.aip.org
The isotropic phase of nematogenic liquid crystals has nanometer length scale domains with pseudonematic ordering. As the isotropic to nematic phase transition temperature (T NI) is …
Number of citations: 20 pubs.aip.org
KP Sokolowsky, HE Bailey, DJ Hoffman… - The Journal of …, 2016 - ACS Publications
… 5SeCB was synthesized in a two-step procedure from 4-bromo-4′-pentylbiphenyl as previously described. (24) Solutions of 2.5 mol % 5SeCB in 8CB and 5PCH were passed through …
Number of citations: 9 pubs.acs.org
A Chołuj, P Kula, R Dąbrowski, M Tykarska… - Journal of Materials …, 2014 - pubs.rsc.org
Fifteen series of homologues of a variety of mono-, di- and trifluorosubstituted alkyl 4′′-alkylterphenyl-4-yl carbonates have been synthesized and their mesomorphic properties have …
Number of citations: 22 pubs.rsc.org
KP Sokolowsky, MD Fayer - The Journal of Physical Chemistry B, 2013 - ACS Publications
… 5SCB was synthesized in a two-step procedure starting from 4-bromo-4′-pentylbiphenyl. The aryl bromide was converted to 4-amino-4′-pentylbiphenyl in a reaction analogous to …
Number of citations: 40 pubs.acs.org
A Januszko, KL Glab, P Kaszynski, K Patel… - Journal of Materials …, 2006 - pubs.rsc.org
Six series of structurally similar compounds containing 12- and 10-vertex p-carborane (A and B), bicyclo[2.2.2]octane (C), and benzene (D) were prepared and their mesogenic and …
Number of citations: 42 pubs.rsc.org

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